molecular formula C8H13NO B3353809 (1R,5S)-8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-2-ONE CAS No. 56620-28-1

(1R,5S)-8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-2-ONE

Cat. No.: B3353809
CAS No.: 56620-28-1
M. Wt: 139.19 g/mol
InChI Key: VIZAOHGVLPCBMA-NKWVEPMBSA-N
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Description

(1R,5S)-8-METHYL-8-AZABICYCLO[321]OCTAN-2-ONE is an organic compound with a unique bicyclic structure It is a derivative of tropinone, a well-known alkaloid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-2-ONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tropinone with methylating agents to introduce the methyl group at the 8-position. The reaction conditions often include the use of strong bases and solvents like dichloromethane or ethanol to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(1R,5S)-8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-2-ONE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,5S)-8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-2-ONE involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

    Tropinone: A precursor to (1R,5S)-8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-2-ONE, with a similar bicyclic structure.

    Cocaine: A naturally occurring alkaloid with a related structure but different functional groups.

    Atropine: Another tropane alkaloid with medicinal properties.

Uniqueness

This compound is unique due to its specific methylation at the 8-position, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-9-6-2-4-7(9)8(10)5-3-6/h6-7H,2-5H2,1H3/t6-,7+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZAOHGVLPCBMA-NKWVEPMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1C(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H]2CC[C@@H]1C(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20447115
Record name (+/-)-tropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56620-28-1
Record name (+/-)-tropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1R,5S)-8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-2-ONE

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